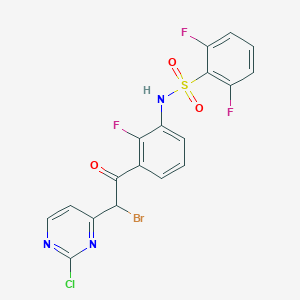

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

CAS No.:

Cat. No.: VC15890223

Molecular Formula: C18H10BrClF3N3O3S

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H10BrClF3N3O3S |

|---|---|

| Molecular Weight | 520.7 g/mol |

| IUPAC Name | N-[3-[2-bromo-2-(2-chloropyrimidin-4-yl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C18H10BrClF3N3O3S/c19-14(12-7-8-24-18(20)25-12)16(27)9-3-1-6-13(15(9)23)26-30(28,29)17-10(21)4-2-5-11(17)22/h1-8,14,26H |

| Standard InChI Key | SJWGEWAEPJZUFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F)C(=O)C(C3=NC(=NC=C3)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central 2-fluorophenyl group substituted at the 3-position with a bromo-acetylpyrimidine moiety and at the 1-position with a 2,6-difluorobenzenesulfonamide group. Key structural elements include:

-

Pyrimidine Core: A 2-chloropyrimidin-4-yl group contributes to electron-deficient aromaticity, enhancing reactivity in cross-coupling reactions .

-

Bromo-Acetyl Linker: The α-bromoacetyl group facilitates nucleophilic substitution, enabling functionalization at the acetyl position.

-

Sulfonamide Group: The 2,6-difluorobenzenesulfonamide moiety is critical for hydrogen bonding and receptor interaction in biological systems .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₀BrClF₃N₃O₃S | |

| Molecular Weight | 520.71 g/mol | |

| Boiling Point (Predicted) | 622.3 ± 65.0°C | |

| Density (Predicted) | 1.760 ± 0.06 g/cm³ |

Comparative Analysis with Analogues

A closely related analogue, N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (CAS 1195768-20-7), lacks the bromine atom at the acetyl position . This difference alters electronic and steric profiles, influencing reactivity and biological activity.

Table 2: Structural Comparison

| Feature | Target Compound | Analogue (CAS 1195768-20-7) |

|---|---|---|

| Acetyl Substituent | 2-Bromo-2-(2-chloropyrimidin-4-yl) | 2-(2-Chloropyrimidin-4-yl) |

| Molecular Weight | 520.71 g/mol | 439.82 g/mol |

| Halogen Content | Br, Cl, F | Cl, F |

Synthesis and Preparation

Synthetic Pathways

The synthesis involves sequential acylation and sulfonamidation steps. A representative route includes:

-

Acylation of 2-Fluorophenylamine: Reacting 3-amino-2-fluorophenyl with 2-bromo-2-(2-chloropyrimidin-4-yl)acetyl chloride forms the acetylated intermediate.

-

Sulfonamidation: Coupling the intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions yields the final product .

Catalytic Innovations

Physicochemical Properties

Solubility and Reactivity

-

Solubility: Low aqueous solubility due to hydrophobic aromatic rings; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Reactivity: The α-bromoacetyl group undergoes nucleophilic substitution with amines or thiols, enabling derivatization.

Applications in Pharmaceutical Research

Kinase Inhibition

Sulfonamide derivatives are explored as kinase inhibitors due to their ability to bind ATP pockets. The 2-chloropyrimidine moiety may interact with hydrophobic residues in kinase domains .

Antimicrobial Activity

Halogenated sulfonamides show promise against resistant pathogens. The bromine and fluorine atoms enhance membrane permeability and target affinity .

Future Directions

Derivative Development

Replacing the bromine atom with iodine or methyl groups could modulate electronic effects and bioactivity.

Process Optimization

Scaling synthesis using continuous-flow photoredox systems may improve yield and reduce costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume